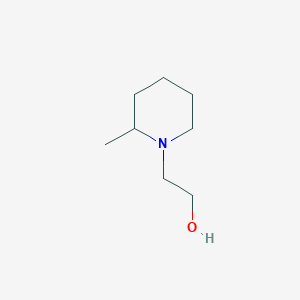

2-(2-Methylpiperidin-1-YL)ethanol

Description

BenchChem offers high-quality 2-(2-Methylpiperidin-1-YL)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpiperidin-1-YL)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAIISPCCJPFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504347 | |

| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17719-74-3 | |

| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Methylpiperidin-1-YL)ethanol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-(2-Methylpiperidin-1-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction: This guide provides a comprehensive overview of the safety and handling precautions for 2-(2-Methylpiperidin-1-yl)ethanol (CAS No: 10294-68-5). As a substituted N-hydroxyethyl piperidine derivative, this compound is utilized in specialized chemical synthesis and drug development pathways. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document employs a standard toxicological approach of chemical analogy. The safety protocols and hazard assessments herein are synthesized from established data on structurally similar compounds, including 1-(2-Hydroxyethyl)piperidine, N-Methylpiperidine, and other N-substituted amines. This methodology ensures a robust and cautious framework for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Inferred Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols.

| Property | Inferred Value / Information | Source / Rationale |

| Synonyms | 1-(2-Hydroxyethyl)-2-methylpiperidine | Chemical Nomenclature |

| CAS Number | 10294-68-5 | Database Reference |

| Molecular Formula | C₈H₁₇NO | --- |

| Molecular Weight | 143.23 g/mol | --- |

| Appearance | Likely a colorless to pale yellow liquid | Based on analogs like 1-(2-Hydroxyethyl)piperidine.[1] |

| Boiling Point | Estimated >200°C | Substituted piperidines and ethanolamines typically have high boiling points. |

| Solubility | Expected to be soluble in water and organic solvents | The hydroxyl group and nitrogen atom generally confer solubility in polar solvents. |

| Flash Point | Estimated as Combustible | Analogs like N-Methylpiperidine are flammable[2]; the longer alkyl chain may raise the flash point into the "combustible" range. |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 2-(2-Methylpiperidin-1-yl)ethanol are inferred from its functional groups: the tertiary amine of the piperidine ring and the terminal alcohol. Tertiary amines are frequently corrosive and toxic, while the ethanol group contributes to potential flammability and eye irritation.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[1][3] |

| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled.[2] |

| Skin Corrosion / Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[2] |

| Flammable Liquids | Category 3 (Assumed) | 🔥 | Warning | H226: Flammable liquid and vapor. (Assumed, treat as combustible at minimum)[2] |

Causality of Hazards

-

Corrosivity and Skin/Eye Damage: The lone pair of electrons on the nitrogen atom gives the molecule its basic and nucleophilic character, making it capable of causing severe chemical burns to skin, eyes, and mucous membranes. This is a well-documented hazard for heterocyclic amines.[2][4]

-

Toxicity: Harmful effects upon ingestion or inhalation are common for substituted piperidines.[2][3] These compounds can interfere with the central nervous system and other vital organs.[4]

-

Flammability: While potentially less volatile than smaller molecules like N-methylpiperidine, the compound contains a significant hydrocarbon component and should be considered a combustible liquid. Vapors may form explosive mixtures with air, and it must be kept away from ignition sources.[5]

Logical Workflow: Risk Assessment Protocol

Before any new experiment involving this compound, a formal risk assessment is mandatory. The following workflow provides a self-validating system to ensure all hazards are identified and mitigated.

Caption: Risk Assessment Workflow for Novel or Hazardous Compounds.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating exposure is paramount. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented with appropriate PPE.

-

Primary Engineering Control: Certified Chemical Fume Hood

-

Causality: Due to the inferred inhalation toxicity (H331) and the potential for vapor generation, all manipulations of this compound must be performed inside a certified chemical fume hood.[2] This protects the user from inhaling harmful vapors and contains any potential spills. The fume hood sash should be kept as low as possible during work.

-

-

Personal Protective Equipment (PPE): A Self-Validating Barrier System

-

Hand Protection: Wear nitrile or neoprene gloves rated for chemical resistance. A double-gloving strategy (wearing two pairs of gloves) is recommended for handling neat material or concentrated solutions. Causality: This is required to prevent skin contact, which can cause severe chemical burns (H314).[2] Always inspect gloves for tears or holes before use and dispose of them immediately after handling the chemical.[6]

-

Eye and Face Protection: Chemical splash goggles are mandatory. Causality: The risk of severe, irreversible eye damage (H318) from even a small splash is significant.[2]

-

Full Face Shield: A full face shield must be worn over the chemical splash goggles when transferring the neat liquid or working with quantities greater than 50 mL. Causality: This provides an additional layer of protection for the entire face from splashes that could circumvent goggles, addressing the severe skin burn hazard (H314).

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Causality: This protects against accidental splashes on the skin and clothing. Ensure the material is appropriate for handling combustible liquids.

-

Section 4: Standard Operating Procedures for Safe Handling

Adherence to detailed protocols is essential for reproducible science and personal safety.

Protocol 1: Weighing and Transferring the Liquid

-

Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield). Ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.

-

Grounding: If transferring more than 100 mL, ensure the source container and receiving vessel are electrically grounded to prevent static discharge, a potential ignition source.[5][7]

-

Tare: Place a clean, sealed receiving container (e.g., a round-bottom flask with a septum) on a tared balance inside the fume hood.

-

Transfer: Using a clean glass syringe or cannula, slowly draw the desired volume of 2-(2-Methylpiperidin-1-yl)ethanol from the source container.

-

Dispense: Carefully dispense the liquid into the receiving container. Cap the container immediately.

-

Decontamination: Rinse the syringe or cannula with an appropriate solvent (e.g., ethanol, followed by water) directly into a designated waste container.

-

Cleanup: Wipe down the work surface with a damp cloth. Remove the outer pair of gloves and dispose of them in the solid chemical waste.

Protocol 2: Preparation of a 1M Solution in Dichloromethane (DCM)

-

Preparation: Don all required PPE as described above. Perform all work in a chemical fume hood.

-

Solvent Measurement: Measure the required volume of DCM into a clean, dry, and appropriately sized graduated cylinder or volumetric flask.

-

Aliquot Compound: Following Protocol 1, weigh and transfer the required mass of 2-(2-Methylpiperidin-1-yl)ethanol into a separate flask (the "mixing vessel").

-

Dissolution: Slowly add the DCM to the mixing vessel containing the compound while stirring with a magnetic stir bar. Causality: Always add solvent to the reagent to better control any potential exothermic reaction.

-

Finalize and Label: Once fully dissolved, cap the flask. Label the solution clearly with the chemical name, concentration, solvent, date, and your initials.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

-

In Case of Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]

-

Seek immediate medical attention. Causality: The corrosive nature of the compound requires thorough rinsing to remove all traces and professional medical evaluation to assess the extent of the burn.[2]

-

-

In Case of Eye Contact:

-

In Case of Inhalation:

-

In Case of Ingestion:

-

Spill Response:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is large or you are unsure how to handle it, evacuate the lab and call emergency services.

-

For small spills (<100 mL) inside a fume hood:

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

-

Wearing full PPE, carefully scoop the absorbent material into a labeled, sealable waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

-

Fire Response:

-

Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use a water jet.[5]

-

If the fire is large or cannot be extinguished immediately, activate the fire alarm, evacuate the area, and close the doors behind you.

-

Section 6: Storage and Waste Disposal

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][11]

-

Store separately from strong oxidizing agents, acids, and other incompatible materials.[7]

-

The storage area should be designated for corrosive and flammable/combustible liquids.

-

-

Waste Disposal:

-

Dispose of all waste (neat chemical, solutions, and contaminated materials) through your institution's hazardous waste program.

-

Label waste containers clearly and accurately. Do not mix with incompatible waste streams.

-

Section 7: References

-

Remel. (2017, October 25). Safety Data Sheet: Ethanol 70%.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved January 24, 2026.

-

Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methyl-2-piperidinemethanol.

-

Sigma-Aldrich. (2025, July 8). Ethanol - SAFETY DATA SHEET.

-

Fisher Scientific. (2009, May 21). SAFETY DATA SHEET: Ethanol Solution 96%.

-

Green Plains Trade Group LLC. (2024, January 18). Ethanol - MATERIAL SAFETY DATA SHEET.

-

Spectrum Chemical. (2022, May 4). SAFETY DATA SHEET: ALCOHOL, 190 PROOF, BIOTECHGRADE.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: N-Methylpiperidine.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-(2-Hydroxyethyl)piperidine.

-

EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020, March 13). Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials. EFSA Journal, 18(3), e06041. [Link]

-

KT Alchemy. (n.d.). Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)a.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: Methallyl alcohol.

-

Jubilant Ingrevia. (n.d.). N-Methylpiperidine.

-

ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1-(2-Hydroxyethyl)piperazine.

-

Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET: N-Methyl-4-piperidinol.

-

Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS.

-

Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET: 1-(2-Hydroxyethyl)piperidine.

-

New Jersey Department of Health. (n.d.). 0075 - Hazardous Substance Fact Sheet.

-

CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol.

-

Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.

-

Guidechem. (n.d.). N-(2-Hydroxyethyl)-1,3-propanediamine (CAS No. 4461-39-6) SDS.

-

Wikipedia. (n.d.). Hydrazine.

-

Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)ethylenediamine 99 111-41-1.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.es [fishersci.es]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ehss.syr.edu [ehss.syr.edu]

- 8. Page loading... [wap.guidechem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Material Safety Data Sheet for 2-(2-Methylpiperidin-1-YL)ethanol

An In-Depth Technical Guide to the

Introduction: A Modern Approach to Chemical Safety

For researchers and drug development professionals, a Material Safety Data Sheet (MSDS) is more than a regulatory document; it is the foundation of a safe and effective experimental workflow. This guide moves beyond the standard template to provide a holistic safety and handling protocol for 2-(2-Methylpiperidin-1-yl)ethanol. By understanding the causality behind safety measures, scientists can not only ensure compliance but also foster a proactive culture of safety, minimizing risk and enhancing experimental reproducibility. This document synthesizes data from authoritative sources to create a field-proven guide for the safe lifecycle management of this compound.

Section 1: Core Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and properties is the first step in a thorough risk assessment. 2-(2-Methylpiperidin-1-yl)ethanol is a substituted piperidine derivative, a class of compounds frequently used as building blocks in pharmaceutical synthesis.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2-(2-Methylpiperidin-1-yl)ethanol | [1] |

| CAS Number | 17719-74-3 | [1] |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| SMILES Code | CC1N(CCO)CCCC1 |[1] |

A key aspect of safe handling is understanding the compound's physical state and behavior under laboratory conditions. These properties dictate storage requirements, handling procedures, and appropriate emergency responses.

Table 2: Physicochemical Properties

| Property | Value | Significance in Handling | Source |

|---|---|---|---|

| Form | Liquid | Determines spill containment procedures and PPE selection. | [2] |

| Storage | Sealed in dry, room temperature | Indicates the need for well-sealed containers in a controlled environment to prevent contamination or degradation. |[1] |

Section 2: Hazard Recognition and Risk Assessment

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For 2-(2-Methylpiperidin-1-yl)ethanol, the hazards necessitate careful handling to avoid acute health effects and potential combustion.[1]

GHS Hazard Statements:

-

H227: Combustible liquid.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

The causality behind these classifications is critical. The "Harmful if swallowed" (H302) classification points to systemic toxicity upon ingestion. The irritation warnings (H315 and H319) indicate that direct contact can cause local tissue damage to the skin and eyes. Finally, its status as a "Combustible liquid" (H227) means it can ignite when exposed to an ignition source at elevated temperatures.[1][3]

Caption: GHS Hazard Identification for 2-(2-Methylpiperidin-1-YL)ethanol.

Section 3: Proactive Safety Measures and Engineering Controls

Effective safety management is proactive, not reactive. Engineering controls are the first and most effective line of defense in minimizing exposure.

-

Ventilation: All handling of 2-(2-Methylpiperidin-1-yl)ethanol should occur within a certified chemical fume hood.[4][5] This is crucial to prevent the inhalation of any vapors and to protect the researcher from splashes. The causality is simple: a fume hood contains and exhausts airborne contaminants, preventing them from entering the laboratory environment and the user's breathing zone.

-

Storage: Store the compound in a cool, dry, well-ventilated area away from heat and sources of ignition.[4][6][7] The container must be kept tightly closed to prevent the escape of vapors.[6][7] Storage in a designated corrosives or flammables cabinet is recommended, depending on the overall lab hazard assessment.

-

Ignition Source Control: Due to its combustible nature (H227), all sources of ignition such as open flames, hot plates, and spark-producing equipment must be strictly excluded from the handling area.[5][7][8] Use of explosion-proof electrical equipment is a best practice.[5][6][7]

Section 4: Standard Operating Procedure (SOP) for Handling

This SOP is designed as a self-validating workflow. Each step includes a check to ensure the previous step was completed correctly, creating a chain of trust throughout the process.

Caption: Logical decision tree for responding to chemical spills.

Section 6: Disposal and Decommissioning

All waste generated from the use of 2-(2-Methylpiperidin-1-yl)ethanol is considered hazardous waste.

-

Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

-

Solid Waste: Contaminated items (gloves, wipes, etc.) must be collected in a designated solid hazardous waste container.

-

Disposal: All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. [6][8]

Section 7: Regulatory Context

Understanding the regulatory status of a chemical is essential for compliance in research and development.

-

TSCA (Toxic Substances Control Act): This compound is listed on the TSCA inventory, indicating it is approved for commercial use in the United States.

-

GHS Classification: As detailed in Section 2, this compound is classified under the GHS, and all labeling and handling must conform to these standards. [1] This guide provides a comprehensive framework for the safe handling of 2-(2-Methylpiperidin-1-yl)ethanol. By integrating an understanding of the chemical's properties with robust, self-validating protocols, researchers can ensure a safe laboratory environment conducive to innovation.

References

-

PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Airgas. (2019). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethanol ROTISOLV® ≥99,9 %, UV/IR-Grade. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

GOV.UK. (n.d.). Ethanol: incident management. Retrieved from [Link]

-

Australian Government Department of Health. (2013). Ethanol, 2,2'-oxybis-: Human health tier II assessment. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (n.d.). Safety Data Sheet: Ethanol absolute. Retrieved from [Link]

-

CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

-

Regulations.gov. (2018). Ethanol. Retrieved from [Link]

-

Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Stockmeier Chemie GmbH & Co. KG. (2013). Safety data sheet. Retrieved from [Link]

-

National Toxicology Program. (1993). NTP technical report on the toxicity studies of Ethylene Glycol Ethers. PubMed. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Butoxyethanol. NCBI. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 2-(2-butoxyethoxy)ethanol - Substance Information. Retrieved from [Link]

Sources

- 1. 17719-74-3|2-(2-Methylpiperidin-1-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ehss.syr.edu [ehss.syr.edu]

- 6. airgas.com [airgas.com]

- 7. chemos.de [chemos.de]

- 8. gpreinc.com [gpreinc.com]

A Technical Guide to the Stereoselective Synthesis of 2-(2-Methylpiperidin-1-YL)ethanol: Strategies and Methodologies for Drug Development Professionals

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy and safety. This technical guide provides an in-depth exploration of the stereoselective synthesis of 2-(2-methylpiperidin-1-yl)ethanol, a chiral building block of significant interest in drug development. We will dissect various synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing a comprehensive resource grounded in scientific integrity and supported by authoritative references.

Introduction: The Significance of Chirality in 2-(2-Methylpiperidin-1-YL)ethanol

The 2-(2-methylpiperidin-1-yl)ethanol scaffold is a key structural motif in a range of biologically active compounds. The presence of a stereocenter at the 2-position of the piperidine ring dictates that this molecule can exist as two enantiomers, (R)- and (S)-2-(2-methylpiperidin-1-yl)ethanol. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Therefore, the ability to selectively synthesize a single enantiomer of 2-(2-methylpiperidin-1-yl)ethanol is paramount for the development of safe and effective pharmaceuticals.

This guide will navigate the complexities of achieving high stereocontrol in the synthesis of this important chiral building block.

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically pure 2-(2-methylpiperidin-1-yl)ethanol can be approached through several distinct strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and the required level of enantiopurity.

Figure 2: Conceptual workflow for chiral pool synthesis.

Rationale: The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, thus ensuring high enantiomeric purity. This approach avoids the need for chiral catalysts or resolving agents, which can be costly.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis employs a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. [4]This is a highly efficient and atom-economical approach.

A key strategy involves the asymmetric hydrogenation of a suitably substituted tetrahydropyridine or a cyclic enamine precursor. Chiral transition metal complexes, often with rhodium or ruthenium centers and chiral phosphine ligands, are effective catalysts for this transformation. [5] Experimental Protocol: Asymmetric Hydrogenation

-

Substrate Synthesis: The prochiral cyclic enamine, 1-(2-hydroxyethyl)-2-methyl-1,2,3,4-tetrahydropyridine, is synthesized from 2-methylpyridine and 2-bromoethanol followed by partial reduction.

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the enamine substrate in a degassed solvent such as methanol or ethanol. [6] * Add a chiral catalyst, for example, a Rh(I) complex with a chiral bisphosphine ligand (e.g., Me-BDPMI). [5] * Pressurize the reactor with hydrogen gas (e.g., 1.8 MPa) and stir the reaction mixture at a controlled temperature (e.g., room temperature) until completion, monitored by HPLC. [7]3. Work-up and Purification:

-

Carefully vent the reactor and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched 2-(2-methylpiperidin-1-yl)ethanol.

-

Table 1: Representative Data for Asymmetric Hydrogenation

| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure (MPa) | Temp (°C) | ee (%) | Yield (%) | Reference |

| [Rh(COD)₂(Me-BDPMI)]BF₄ | Cyclic Enamine | Methanol | 1.8 | 25 | >96 | >90 | [5] |

Causality: The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral double bond, leading to the preferential formation of one enantiomer.

Another powerful approach is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, which allows for the enantioselective synthesis of 2-substituted piperidines. [8]This method can be adapted to introduce the desired methyl group stereoselectively.

Diastereoselective Synthesis: Utilizing Chiral Auxiliaries

This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective transformation. [9]After the desired stereocenter is established, the auxiliary is removed.

Conceptual Workflow: Chiral Auxiliary Approach

Figure 3: Conceptual workflow using a chiral auxiliary.

Rationale: The chiral auxiliary sterically hinders one face of the molecule, forcing the incoming reagent (e.g., an electrophile in an alkylation reaction) to attack from the less hindered face. This results in the formation of one diastereomer in excess. Evans' oxazolidinones are commonly used chiral auxiliaries for such transformations. [10] Experimental Protocol: Diastereoselective Alkylation

-

Acylation: React a suitable piperidone precursor with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form the corresponding N-acyl derivative.

-

Enolate Formation: Treat the N-acyl piperidone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding lithium enolate.

-

Diastereoselective Alkylation: Add methyl iodide to the enolate solution. The chiral auxiliary directs the methylation to occur from a specific face, leading to the formation of one diastereomer preferentially.

-

Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched 2-methylpiperidone.

-

Subsequent Transformations: Reduce the ketone and perform N-alkylation with a suitable 2-carbon electrophile to obtain the final product.

Analytical Validation: Chiral HPLC

The stereochemical purity of the synthesized 2-(2-methylpiperidin-1-yl)ethanol must be rigorously determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. [11] Method Development Considerations:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for separating enantiomers of piperidine derivatives. [11][12]* Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is typically used in normal-phase mode. [11]* Detection: UV detection is commonly employed if the molecule contains a chromophore. If not, derivatization with a UV-active agent or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) may be necessary.

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm (after derivatization if needed) |

Conclusion

The stereoselective synthesis of 2-(2-methylpiperidin-1-yl)ethanol is a critical endeavor in the development of chiral pharmaceuticals. This guide has provided a comprehensive overview of the primary synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and diastereoselective methods. The choice of a particular synthetic route will be dictated by a careful consideration of factors such as cost, scalability, and desired enantiopurity. Rigorous analytical validation, primarily through chiral HPLC, is essential to ensure the stereochemical integrity of the final product. By understanding and applying the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively navigate the challenges of synthesizing this important chiral building block.

References

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.

- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl substituted pipecolinates. RSC Adv., 2022, 12 , 30137-30145. Available at: [Link]

-

Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Request PDF. Available at: [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available at: [Link]

-

Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. Available at: [Link]

-

Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available at: [Link]

- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ScienceDirect. Available at: [Link]

- EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.

-

Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Request PDF - ResearchGate. Available at: [Link]

-

Bioactivity and Analysis of Chiral Compounds. PubMed. Available at: [Link]

-

Diastereoselective construction of bridged piperidines through an interrupted dearomative reduction. Chemical Communications (RSC Publishing). Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Rasayan Journal of Chemistry. Available at: [Link]

-

Short, Enantioselective Total Synthesis of (+)-Ineleganolide. PMC - NIH. Available at: [Link]

-

FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. Available at: [Link]

-

User's Guide - HPLC. Available at: [Link]

-

Enantioselective, convergent synthesis of the ineleganolide core by a tandem annulation cascade. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

-

Role of Enantiomers in Pharmacology. PPTX - Slideshare. Available at: [Link]

-

CHIRAL Handbook. BGB Analytik. Available at: [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

- US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.

-

Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC - NIH. Available at: [Link]

-

Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. PubMed. Available at: [Link]

Sources

- 1. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]

- 4. labinsights.nl [labinsights.nl]

- 5. researchgate.net [researchgate.net]

- 6. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 8. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. bgb-analytik.com [bgb-analytik.com]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(2-Hydroxyethyl)-1-methylpyridinium

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The catalytic hydrogenation of pyridinium salts represents a robust and efficient strategy for accessing these valuable saturated N-heterocycles. This application note provides a comprehensive technical guide to the catalytic hydrogenation of 2-(2-hydroxyethyl)-1-methylpyridinium, a process that yields the versatile intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols, and offer insights into analytical characterization and potential challenges.

The quaternization of the pyridine nitrogen to form a pyridinium salt significantly facilitates hydrogenation.[2][3] This is attributed to a reduction in the aromaticity of the ring system, which lowers the activation energy required for the addition of hydrogen.[2] Furthermore, this strategy mitigates the common issue of catalyst poisoning by the basic nitrogen of the pyridine or the resulting piperidine.[3]

Reaction Mechanism and Stereochemical Considerations

The catalytic hydrogenation of 2-(2-hydroxyethyl)-1-methylpyridinium proceeds via the stepwise addition of hydrogen atoms to the pyridinium ring in the presence of a suitable catalyst. The generally accepted mechanism for heterogeneous catalysis involves the following key steps:

-

Adsorption: Both the pyridinium salt and molecular hydrogen are adsorbed onto the surface of the catalyst.

-

Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

-

Stepwise Hydrogenation: The activated hydrogen atoms are sequentially transferred to the carbon-carbon and carbon-nitrogen double bonds of the pyridinium ring. This typically occurs in a syn-fashion, with both hydrogen atoms adding to the same face of the ring.

-

Desorption: The fully saturated product, 2-(2-hydroxyethyl)-1-methylpiperidine, desorbs from the catalyst surface, regenerating the active catalytic sites.

This stepwise, surface-mediated hydrogen addition often leads to a high degree of stereoselectivity, with the cis-isomer being the predominant product in the hydrogenation of substituted pyridinium salts.[4]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 2-(2-Methylpiperidin-1-YL)ethanol

Introduction: The Significance of 2-(2-Methylpiperidin-1-YL)ethanol in Pharmaceutical Development

2-(2-Methylpiperidin-1-YL)ethanol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted piperidine ring and a primary alcohol, makes it a versatile building block for creating complex molecules with diverse therapeutic applications. The scale-up of its synthesis from laboratory to pilot plant scale is a critical step in the drug development process, ensuring a reliable and efficient supply for preclinical and clinical studies. This guide provides a comprehensive overview of the synthetic routes, detailed protocols for pilot-plant scale production, and the necessary analytical techniques for quality control.

Two primary synthetic routes are considered for the industrial production of 2-(2-Methylpiperidin-1-YL)ethanol: the reaction of 2-methylpiperidine with ethylene oxide and the reaction with 2-chloroethanol. The choice between these routes often depends on factors such as the availability and cost of reagents, safety considerations, and the desired purity of the final product. This document will focus on the ethylene oxide route due to its atom economy and potentially simpler work-up, while also addressing the considerations for the 2-chloroethanol alternative.

Synthetic Strategy: N-Alkylation of 2-Methylpiperidine

The core of the synthesis is a nucleophilic substitution reaction where the secondary amine of 2-methylpiperidine acts as a nucleophile, attacking one of the carbon atoms in the electrophilic three-membered ring of ethylene oxide. This reaction results in the formation of a new carbon-nitrogen bond and, after an intramolecular proton transfer or work-up, yields the desired 2-(2-Methylpiperidin-1-YL)ethanol.

Reaction Scheme

Caption: Synthesis of 2-(2-Methylpiperidin-1-YL)ethanol via N-alkylation.

Pilot Plant Synthesis Protocol: Ethylene Oxide Route

This protocol is designed for a 50 L jacketed glass reactor. All operations involving ethylene oxide must be conducted in a well-ventilated area with continuous monitoring for leaks.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier |

| 2-Methylpiperidine | ≥99% | Sigma-Aldrich |

| Ethylene Oxide | ≥99.5% | Linde, Airgas |

| Methanol, Anhydrous | ≥99.8% | Fisher Scientific |

| Sodium Methoxide | 30% solution in Methanol | BASF |

| Toluene, Anhydrous | ≥99.5% | VWR |

| Sodium Sulfate, Anhydrous | Granular, ≥99% | EMD Millipore |

| 50 L Jacketed Glass Reactor | - | Buchi, Chemglass |

| High-Pressure Liquid Ethylene Oxide Feed System | - | Swagelok |

| Distillation Unit with Packed Column | - | Ace Glass |

| GC-MS System | - | Agilent, Shimadzu |

| NMR Spectrometer | 400 MHz | Bruker, JEOL |

Step-by-Step Procedure

-

Reactor Preparation:

-

Ensure the 50 L jacketed glass reactor is clean, dry, and inerted with nitrogen.

-

Equip the reactor with a mechanical stirrer, temperature probe, reflux condenser, and a subsurface gas dispersion tube connected to the ethylene oxide feed system.

-

-

Charging the Reactor:

-

Charge the reactor with 2-methylpiperidine (5.0 kg, 50.4 mol) and anhydrous methanol (15 L).

-

Start agitation and cool the mixture to 0-5 °C using a circulating chiller.

-

-

Catalyst Addition:

-

Slowly add sodium methoxide solution (30% in methanol, 0.93 kg, 5.04 mol, 0.1 equiv.) to the stirred solution, maintaining the temperature below 10 °C. The use of a catalytic amount of a strong base facilitates the ring-opening of the epoxide.

-

-

Ethylene Oxide Addition:

-

Begin the subsurface addition of liquid ethylene oxide (2.44 kg, 55.4 mol, 1.1 equiv.) at a controlled rate, ensuring the reaction temperature does not exceed 15 °C. The exothermic nature of this reaction requires careful monitoring and control of the addition rate and cooling.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.

-

-

Reaction Quenching and Work-up:

-

Cool the reaction mixture to 10-15 °C.

-

Slowly add water (5 L) to quench the reaction and dissolve the catalyst.

-

The reaction mixture will separate into two phases. Separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 5 L).

-

Combine all organic layers and wash with brine (5 L).

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the toluene and methanol.

-

The crude product is then purified by fractional distillation under vacuum. This is a critical step to remove any unreacted starting material and potential side products.[1]

-

Process Flow Diagram

Sources

Use of 2-(2-Methylpiperidin-1-YL)ethanol in CNS drug discovery

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using 2-(2-Methylpiperidin-1-YL)ethanol as a representative candidate for Central Nervous System (CNS) drug discovery. Given the limited specific public-domain data on this particular molecule, this document serves as a detailed roadmap, outlining the principles, protocols, and decision-making processes involved in assessing a new compound's potential as a CNS therapeutic.

Introduction: Scaffolds for CNS Drug Design

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs targeting the CNS.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with complex biological targets like receptors and enzymes.[1][3] Furthermore, the basic nitrogen atom of the piperidine moiety is often protonated at physiological pH, which can influence solubility and interactions with molecular targets.[4] When combined with an ethanolamine side chain, as in 2-(2-Methylpiperidin-1-YL)ethanol, the resulting amino alcohol structure introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor, further diversifying potential interactions with biological macromolecules.[5] This combination of a versatile piperidine core and a functional amino alcohol side chain makes 2-(2-Methylpiperidin-1-YL)ethanol an interesting, albeit under-investigated, candidate for CNS drug discovery.

This guide will delineate a logical, multi-stage process for evaluating such a compound, from initial in silico predictions to foundational in vivo studies. Each protocol is designed to be self-validating, providing the rationale behind experimental choices to ensure robust and interpretable data.

Part 1: Initial Profiling - In Silico and Physicochemical Characterization

Before committing to costly and time-consuming wet lab experiments, a thorough in silico and physicochemical characterization is essential. This initial phase helps to predict the "drug-likeness" of a compound and identify potential liabilities early in the discovery pipeline.[6]

Predicted Physicochemical Properties

The ability of a small molecule to cross the blood-brain barrier (BBB) is governed by a complex interplay of its physicochemical properties.[7] Key parameters include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For novel compounds like 2-(2-Methylpiperidin-1-YL)ethanol, these can be reliably estimated using computational models.

| Property | Predicted Value | Implication for CNS Penetration |

| Molecular Weight | ~143.23 g/mol | Well below the typical <500 g/mol guideline, favoring passive diffusion across the BBB. |

| logP (octanol/water) | ~1.0 - 1.5 | Indicates moderate lipophilicity, which is often optimal for balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~23.5 Ų | Significantly lower than the typical <90 Ų threshold, suggesting good potential for BBB penetration. |

| Hydrogen Bond Donors | 1 | Low number is favorable for crossing the BBB. |

| Hydrogen Bond Acceptors | 2 | Low number is favorable for crossing the BBB. |

| pKa (strongest basic) | ~9.5 - 10.5 | The basic nitrogen will be mostly protonated at physiological pH 7.4, which can aid solubility but may limit passive diffusion of the uncharged form. |

Note: These values are estimations based on standard computational algorithms and should be experimentally verified.

In Silico Screening Workflow

The initial computational assessment should follow a structured workflow to efficiently triage new chemical entities. This involves predicting ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties to flag potential issues.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS-MODE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

Navigating the Synthesis of 2-(2-Methylpiperidin-1-YL)ethanol: A Guide to Protecting Group Strategies

For Immediate Release

Shanghai, China – January 24, 2026 – In the intricate world of pharmaceutical and fine chemical synthesis, the construction of complex molecules with high precision is paramount. 2-(2-Methylpiperidin-1-YL)ethanol is a valuable building block in the development of various active pharmaceutical ingredients (APIs), owing to its unique structural features. However, its synthesis presents a classic challenge for organic chemists: the presence of two reactive functional groups, a secondary amine and a primary alcohol, necessitates a carefully orchestrated protecting group strategy to achieve the desired transformations without unwanted side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protecting group strategies for the synthesis of this important intermediate.

The Synthetic Challenge: Chemoselectivity in a Bifunctional Molecule

The synthesis of 2-(2-Methylpiperidin-1-YL)ethanol from 2-methylpiperidine and a suitable two-carbon electrophile, such as ethylene oxide or 2-bromoethanol, is complicated by the nucleophilicity of both the secondary amine and the hydroxyl group. The piperidine nitrogen, being a stronger nucleophile, will preferentially react. However, subsequent reactions or modifications at the hydroxyl group require that the amine be temporarily masked. Conversely, if modifications are desired at the nitrogen, the hydroxyl group may need protection. The key to a successful synthesis lies in the judicious selection of protecting groups that can be selectively introduced and removed under conditions that do not affect the other functional group or the overall molecular framework. This concept is known as orthogonal protection.[1][2][3][4]

Strategic Approaches to Protection

The choice of protecting group strategy depends on the overall synthetic route and the desired final product. Two primary scenarios are considered: N-protection to allow for O-alkylation or other modifications of the hydroxyl group, and O-protection to enable N-alkylation or other transformations at the piperidine nitrogen.

Scenario 1: N-Protection for O-Functionalization

In this strategy, the secondary amine of 2-methylpiperidine is first protected, followed by the addition of the ethanol side chain. The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the piperidine nitrogen.[5][6] It is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions.[5][7][8]

Diagram: N-Protection Strategy

Caption: N-Protection strategy for the synthesis of 2-(2-Methylpiperidin-1-YL)ethanol.

Scenario 2: O-Protection for N-Functionalization

When the synthetic goal is to modify the piperidine nitrogen after the introduction of the ethanol side chain, the hydroxyl group must be protected. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are excellent choices for protecting primary alcohols.[9][10][11] They are stable to many reaction conditions used for N-alkylation and can be selectively removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[9][12]

Diagram: O-Protection Strategy

Caption: O-Protection strategy for N-functionalization.

Comparative Analysis of Protecting Group Strategies

| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Orthogonality | Key Considerations |

| Boc | Amine | Boc₂O, Base (e.g., TEA, NaOH) | Acidic (e.g., TFA, HCl)[5][7][13] | High with silyl ethers | Stable to nucleophiles and catalytic hydrogenation.[6] |

| Cbz | Amine | Benzyl chloroformate, Base | Catalytic Hydrogenation, HBr/AcOH | High with silyl ethers | Not suitable if other reducible groups are present. |

| TBDMS | Alcohol | TBDMSCl, Imidazole, DMF | TBAF, HF, AcOH[9][12] | High with Boc, Cbz | Sterically hindered, selective for primary alcohols. |

| THP | Alcohol | Dihydropyran, Acid catalyst | Aqueous Acid | Moderate, sensitive to strong acid | Creates a new stereocenter. |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-methylpiperidine

-

Materials: 2-Methylpiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

-

Procedure: a. To a solution of 2-methylpiperidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq). b. Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by TLC or GC-MS until completion. e. Quench the reaction with saturated aqueous sodium bicarbonate. f. Separate the organic layer and wash with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Protocol 2: Synthesis of N-Boc-2-(2-hydroxyethyl)piperidine

-

Materials: N-Boc-2-methylpiperidine, Ethylene oxide or 2-bromoethanol, Tetrahydrofuran (THF), n-Butyllithium (for deprotonation if using 2-bromoethanol), Anhydrous conditions.

-

Procedure (using Ethylene Oxide): a. To a solution of N-Boc-2-methylpiperidine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. b. Stir the mixture at -78 °C for 1 hour. c. Add a solution of ethylene oxide (1.5 eq) in THF. d. Allow the reaction to slowly warm to room temperature and stir for 12 hours. e. Quench the reaction with saturated aqueous ammonium chloride. f. Extract the product with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Protocol 3: Deprotection of N-Boc-2-(2-hydroxyethyl)piperidine

-

Materials: N-Boc-2-(2-hydroxyethyl)piperidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Procedure: a. Dissolve N-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq) in DCM. b. Add TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) at 0 °C.[13] c. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6] d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in a minimal amount of water and basify with aqueous NaOH to pH > 10. f. Extract the product with DCM or ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Protocol 4: O-TBDMS Protection of 2-(2-Methylpiperidin-1-YL)ethanol

-

Materials: 2-(2-Methylpiperidin-1-YL)ethanol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Dimethylformamide (DMF).

-

Procedure: a. To a solution of 2-(2-Methylpiperidin-1-YL)ethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portion-wise at 0 °C. b. Stir the reaction at room temperature for 4-6 hours. c. Monitor the reaction by TLC. d. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography.

Protocol 5: Deprotection of O-TBDMS Group

-

Materials: O-TBDMS protected compound, Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF) (1M solution in THF).

-

Procedure: a. Dissolve the O-TBDMS protected compound (1.0 eq) in THF. b. Add TBAF solution (1.2 eq) at room temperature.[12] c. Stir for 2-4 hours and monitor by TLC. d. Quench the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Troubleshooting and Safety Considerations

-

Incomplete Protection/Deprotection: Ensure anhydrous conditions where necessary, especially for silyl ether formation and reactions involving organolithium reagents. Check the purity and activity of reagents. Reaction times may need to be extended or the temperature adjusted.

-

Side Reactions: Over-alkylation can be an issue. Use of a slow addition of the alkylating agent at low temperatures can mitigate this. For Boc deprotection, scavengers can be used to trap the tert-butyl cation and prevent unwanted side reactions.[8]

-

Safety: 2-Methylpiperidine is a flammable and corrosive liquid.[14][15][16] Ethylene oxide is a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[17][18]

By carefully selecting and implementing an appropriate protecting group strategy, researchers can efficiently and selectively synthesize 2-(2-Methylpiperidin-1-YL)ethanol and its derivatives, paving the way for the development of novel therapeutics and other valuable chemical entities.

References

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. (2018). AIR Unimi. Retrieved from [Link]

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. Retrieved from [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2007). Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. Retrieved from [Link]

- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (1993). Google Patents.

-

Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]

-

Chemoselective Deprotection of Triethylsilyl Ethers. (2009). National Center for Biotechnology Information. Retrieved from [Link]

-

Protective group strategies in carbohydrate and peptide chemistry. (2025). Scholarly Publications Leiden University. Retrieved from [Link]

-

2-Methylpiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Facile and Highly Selective Deprotection of tert‐Butyldimethyl Silyl Ethers using Sulfated SnO2 as a Solid Catalyst. (2006). Taylor & Francis Online. Retrieved from [Link]

-

RNA Synthesis - Options for 2'-OH Protection. (n.d.). Glen Research. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

-

1-Piperidine Ethanol (2-Piperidino Ethanol). (n.d.). Amines & Plasticizers Limited. Retrieved from [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2004). NISCAIR Online Periodicals Repository. Retrieved from [Link]

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Amino Acid-Protecting Groups. (2005). ResearchGate. Retrieved from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 13. reddit.com [reddit.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

Application Note: Quantitative Analysis of 2-(2-Methylpiperidin-1-YL)ethanol

Introduction:

2-(2-Methylpiperidin-1-yl)ethanol is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for use in regulated industries, robust and reliable analytical methods for its quantification are paramount for quality control, stability testing, and pharmacokinetic studies. This document provides detailed protocols for the quantitative determination of 2-(2-Methylpiperidin-1-yl)ethanol using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Analyte Overview

-

IUPAC Name: 2-(2-Methylpiperidin-1-yl)ethanol

-

Molecular Formula: C8H17NO

-

Molecular Weight: 143.23 g/mol

-

CAS Number: 17719-74-3

-

Structure:

| | ---/

-

Physicochemical Properties: As a substituted amino alcohol, 2-(2-Methylpiperidin-1-yl)ethanol is a polar molecule, which influences the choice of analytical conditions.[6][7]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[8] For polar analytes like 2-(2-Methylpiperidin-1-yl)ethanol, chemical derivatization is often employed to increase volatility and improve peak shape.

Principle:

This method involves the derivatization of the hydroxyl and secondary amine groups of 2-(2-Methylpiperidin-1-yl)ethanol to form a less polar and more volatile silyl ether. The derivatized analyte is then separated from other components on a non-polar capillary GC column and quantified using a flame ionization detector (FID).

Experimental Workflow:

Caption: GC-FID workflow for the analysis of 2-(2-Methylpiperidin-1-yl)ethanol.

Detailed Protocol:

1. Reagents and Materials:

-

2-(2-Methylpiperidin-1-yl)ethanol reference standard (purity ≥ 98%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile (GC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(2-Methylpiperidin-1-yl)ethanol reference standard and dissolve in a 25 mL volumetric flask with anhydrous pyridine or acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-200 µg/mL).

-

Sample Preparation: Dissolve the sample containing 2-(2-Methylpiperidin-1-yl)ethanol in the same solvent as the standards to achieve a concentration within the calibration range.

3. Derivatization Procedure:

-

Transfer 100 µL of each standard and sample solution into separate autosampler vials.

-

Add 100 µL of BSTFA with 1% TMCS to each vial.

-

Cap the vials tightly and vortex for 30 seconds.

-

Heat the vials at 70°C for 30 minutes in a heating block or oven.

-

Allow the vials to cool to room temperature before placing them in the GC autosampler.

4. GC-FID Operating Conditions:

| Parameter | Condition |

| GC System | Agilent 8890 GC System or equivalent |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Inlet | Split/Splitless, 250°C, Split ratio 20:1 |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, Constant flow at 1.2 mL/min |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |

| Detector | FID, 300°C, H2 flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min |

5. Method Validation Parameters (ICH Q2(R1)): [1][2][3]

-

Specificity: Analyze a blank (solvent and derivatizing agent) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the derivatized analyte.

-

Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r² ≥ 0.995).

-

Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

-

Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-volatile or thermally labile compounds, HPLC is the method of choice. Since 2-(2-Methylpiperidin-1-yl)ethanol lacks a strong chromophore, indirect detection or derivatization with a UV-active agent is necessary for sensitive UV detection. This protocol describes a pre-column derivatization approach.[9][10][11]

Principle:

This method involves the derivatization of the secondary amine of 2-(2-Methylpiperidin-1-yl)ethanol with a chromophoric agent, such as dansyl chloride or 4-toluenesulfonyl chloride, to render it detectable by a UV detector.[9][10] The derivatized analyte is then separated by reversed-phase HPLC.

Experimental Workflow:

Caption: HPLC-UV workflow with pre-column derivatization for 2-(2-Methylpiperidin-1-yl)ethanol.

Detailed Protocol:

1. Reagents and Materials:

-

2-(2-Methylpiperidin-1-yl)ethanol reference standard (purity ≥ 98%)

-

Dansyl chloride or 4-toluenesulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Sodium bicarbonate buffer (0.1 M, pH 9.5)

-

Formic acid or Phosphoric acid (for mobile phase pH adjustment)

-

Methylamine solution (for quenching)

2. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(2-Methylpiperidin-1-yl)ethanol and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards: Prepare calibration standards in the range of 1-50 µg/mL by diluting the stock solution with the 50:50 acetonitrile/water mixture.

-

Sample Preparation: Dilute the sample with 50:50 acetonitrile/water to a concentration within the calibration range.

3. Derivatization Procedure:

-

To 500 µL of each standard and sample solution in a microcentrifuge tube, add 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

-

Add 1 mL of a 2 mg/mL solution of dansyl chloride in acetonitrile.

-

Vortex the mixture and incubate in a water bath at 60°C for 45 minutes, protected from light.

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of a 2% methylamine solution to quench the reaction by consuming excess dansyl chloride. Vortex and let it stand for 10 minutes.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Operating Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Volume | 20 µL |

| Detector | UV-Vis Detector, Wavelength: 254 nm (for dansyl derivatives) |

5. Method Validation Parameters (ICH Q2(R1)): [1][2][3]

-

Specificity: Inject a blank, a placebo, and a solution containing only the derivatizing agent and quenching agent to ensure no interference with the analyte peak.

-

Linearity: Analyze the derivatized calibration standards in triplicate and evaluate the correlation coefficient (r² ≥ 0.995).

-

Accuracy: Perform recovery studies on a spiked placebo at three concentration levels (e.g., low, medium, high). Mean recovery should be within 98-102%.

-

Precision (Repeatability and Intermediate Precision): Analyze at least six replicates of a derivatized mid-concentration standard. The RSD should be ≤ 2%.

-

LOD and LOQ: Determine based on signal-to-noise ratios or the calibration curve statistics.

Data Presentation

Table 1: GC-FID Method Validation Summary (Example Data)

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.995 | 0.9992 |

| Range (µg/mL) | 10 - 200 | 10 - 200 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | Report Value | 2.5 |

| LOQ (µg/mL) | Report Value | 8.3 |

Table 2: HPLC-UV Method Validation Summary (Example Data)

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.995 | 0.9998 |

| Range (µg/mL) | 1 - 50 | 1 - 50 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.8% |

| Precision (RSD%) | ≤ 2.0% | 0.9% |

| LOD (µg/mL) | Report Value | 0.2 |

| LOQ (µg/mL) | Report Value | 0.7 |

Conclusion

The GC-FID and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of 2-(2-Methylpiperidin-1-yl)ethanol. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Both methods are designed for validation according to ICH guidelines to ensure their suitability for their intended purpose in a regulated environment.[3][5]

References

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Khan, A. M., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]

-

Khan, A. M., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Retrieved from [Link]

- Patent CN104034814B. (n.d.). The HPLC analytical approach of 3-amino piperidine. Google Patents.

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

Agilent Technologies, Inc. (2011). Amino alcohols Analysis of ethanol amines. Retrieved from [Link]

-

Agilent Technologies, Inc. (2011). Amino alcohols, C2 - C5. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography?. YouTube. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. agilent.com [agilent.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purifying 2-(2-Methylpiperidin-1-YL)ethanol by Column Chromatography

Welcome to the technical support guide for the chromatographic purification of 2-(2-Methylpiperidin-1-YL)ethanol. This document provides practical, in-depth guidance and troubleshooting strategies for researchers, scientists, and professionals in drug development. The methodologies and advice presented herein are synthesized from established chromatographic principles and extensive field experience to ensure scientific integrity and successful application.

Introduction to the Challenge